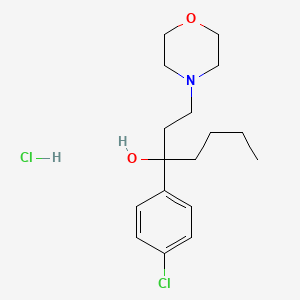![molecular formula C17H12BrNO4S B4233411 2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid](/img/structure/B4233411.png)
2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Overview
Description
2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid is a complex organic compound with the molecular formula C17H12BrNO4S. This compound is notable for its unique structure, which includes a bromophenyl group, a pyrrolidinyl ring, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action of 2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinyl and benzoic acid moieties may participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid
- 2-{[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid
- 2-{[1-(2,3-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid
Uniqueness
2-[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOFBQHPDRZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Br)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4233350.png)
![5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4233351.png)

![1-amino-4',4',6',8',9'-pentamethyl-2'-oxo-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4233364.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4233365.png)

amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233377.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233392.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233398.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4233400.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)
